3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one
Description
3-Chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one is a synthetic organic compound featuring a 1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene moiety conjugated with a chlorinated butanone chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s indolylidene core is structurally analogous to derivatives studied for antifungal and efflux pump inhibitory activities .
Properties
IUPAC Name |
(1Z)-3-chloro-1-(1,3,3-trimethylindol-2-ylidene)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-10(16)13(18)9-14-15(2,3)11-7-5-6-8-12(11)17(14)4/h5-10H,1-4H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGWBNVGENNEAT-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=C1C(C2=CC=CC=C2N1C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C\1/C(C2=CC=CC=C2N1C)(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one involves several steps. One common method includes the reaction of 1,3,3-trimethyl-2,3-dihydro-1H-indole with 3-chlorobutan-2-one under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one involves its interaction with various molecular targets. The indole moiety allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(1) Efflux Pump Inhibition
- Compound 19 () inhibits fungal efflux pumps (MIC reduction in C. albicans), highlighting the role of the indolylidene moiety in disrupting transporter function.
(2) Antifungal Mechanisms
(3) Physicochemical Properties
- Indolylidene derivatives in and feature ester or cyano groups, altering solubility and bioavailability. The target compound’s chloro-butanone chain may increase metabolic stability compared to ester-linked analogues .
Data Tables
Table 1. Structural and Functional Comparison
| Parameter | Target Compound | Compound 19 | Haemofungin |
|---|---|---|---|
| Core Structure | Indolylidene + chlorobutanone | Indolylidene + cyclobutene-dione | Benzodiazolium + indolylidene |
| Key Substituents | Cl, butanone | Phenylamino, dione ring | Chloro-ethyl-phenyl |
| Biological Target | Hypothesized: Efflux pumps | MFS/ABC transporters | Fungal cell wall |
| Reported Activity | N/A | MIC reduction in C. albicans | 4–8× hypersensitivity in A. nidulans |
Table 2. Physicochemical Properties of Selected Analogues
*XLogP estimated via analogy to and .
Biological Activity
3-Chloro-1-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)butan-2-one (CAS: 924873-02-9) is an indole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interactions with biological systems, leading to various pharmacological effects. The following sections explore its synthesis, biological activities, and relevant research findings.
The synthesis of this compound typically involves the reaction of 1,3,3-trimethyl-2,3-dihydro-1H-indole with 3-chlorobutan-2-one under controlled conditions. This reaction often requires a catalyst and elevated temperatures to yield the desired product.
Chemical Formula : C₁₅H₁₈ClNO
Molecular Weight : 263.76 g/mol
IUPAC Name : (1Z)-3-chloro-1-(1,3,3-trimethylindol-2-ylidene)butan-2-one
Biological Activity
The biological activity of indole derivatives is well-documented, with many exhibiting antimicrobial, anticancer, and anti-inflammatory properties. The specific actions of this compound can be summarized as follows:
Antimicrobial Activity
Research indicates that indole derivatives can possess significant antimicrobial properties. For instance, a study highlighted that related indole compounds demonstrated high activity against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.13 to 1.0 µg/mL against various bacterial strains.
Cytotoxicity Studies
While exploring the cytotoxic effects of indole derivatives, it was found that some compounds exhibited low hemolytic effects on red blood cells and minimal toxicity towards mammalian cell lines . However, certain derivatives showed relatively high cytotoxicity in vitro. For example, the cytotoxicity of the biosynthetic pigment from Chromobacterium violaceum was significantly reduced in modified forms of indole derivatives .
The mechanism by which indole derivatives exert their biological effects is primarily through interaction with various cellular receptors and enzymes. Indoles are known to bind to multiple biological targets, influencing signal transduction pathways and leading to altered cellular responses.
Biochemical Pathways
Indole derivatives can affect several biochemical pathways:
- Antibacterial Action : Compounds may disrupt bacterial cell membranes or inhibit essential metabolic processes.
- Cytotoxic Effects : Indoles can induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological activities of indole derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
